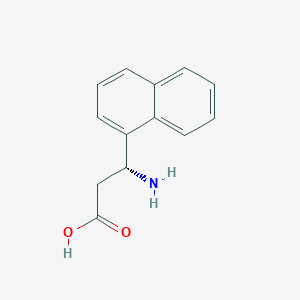

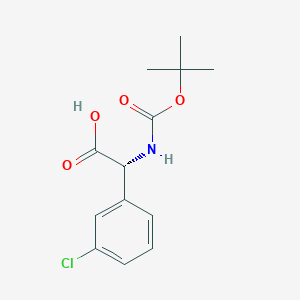

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a compound that has been studied for its potential applications in fluorescence derivatization and supramolecular chemistry. The compound features a naphthalene moiety, which is known for its aromatic properties, and an amino acid structure that allows it to interact with various other chemical entities.

Synthesis Analysis

The synthesis of derivatives of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid involves coupling the compound to the amino group of the main and lateral chains of various amino acids. This process is used to evaluate its applicability as a fluorescent derivatising reagent .

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives is significant in the formation of chiral supramolecular compounds. When combined with naphthalene-1,5-disulfonic acid and various chiral α-amino acids, a variety of chiral supramolecular compounds are generated. These compounds exhibit different crystalline structures and space groups, indicating that the substituents of the α-amino acids significantly influence the supramolecular patterns formed .

Chemical Reactions Analysis

Chemical reactions involving (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives include the condensation with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, resulting in blue benzo[a]phenoxazinium conjugates. These conjugates display strong fluorescence and are suitable for biological assays due to their emission wavelengths and good quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the supramolecular compounds formed from (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives are characterized by their luminescent and circular dichroism (CD) properties. The compounds exhibit strong emission, with maximum wavelengths varying from 342 to 413 nm. The CD spectra of these compounds display dichroic signals, which are indicative of their chiral nature. Additionally, the luminescent properties of these compounds are stronger than those of the parent naphthalene-1,5-disulfonic acid, suggesting potential applications in optical materials .

Applications De Recherche Scientifique

Fluorescence Derivatisation

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is used in fluorescence derivatisation of amino acids. It is coupled to amino acids' main and lateral chains, producing derivatives with strong fluorescence. These derivatives, when combined with specific reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, making them useful in biological assays (Frade et al., 2007).

Biosynthetic Incorporation in Proteins

This compound has been successfully incorporated biosynthetically into proteins at specific sites in yeast cells. The incorporation of this fluorescent amino acid aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).

NMDA Receptor Binding Affinities

Variants of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid have been synthesized and evaluated for their binding affinities to NMDA receptors. These compounds have shown potential in the development of competitive NMDA antagonists with analgesic activity (Swahn et al., 1996).

Catalytic Activity

The synthesis of 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles, involving (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, demonstrates its utility in creating catalysts with strong Bronsted acid sites. These catalysts have been effectively used in esterification processes (Adam et al., 2011).

Synthesis of Small Molecule Inhibitors

This compound has been used in the synthesis of novel small molecule inhibitors with potential applications in medicinal chemistry. These inhibitors target specific enzymes, aiding in the understanding and manipulation of biological processes (Gomaa et al., 2011).

Photophysical Studies

Photophysical studies of naproxen-based chiral dyads involve (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid. These studies provide insights into excited state intramolecular interactions, which are crucial for understanding photophysical and photochemical properties in various biological and chemical processes (Jiménez et al., 2007).

Photophysical Behavior in Solvent Mixtures

The compound's analogs are explored in the study of photophysical behavior in various solvents. This research is essential for understanding the applications of these compounds in biological systems and their interactions with different solvents (Moreno Cerezo et al., 2001).

Safety And Hazards

The safety information for “®-3-Amino-3-(naphthalen-1-yl)propanoic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426123 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

CAS RN |

775280-91-6 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)